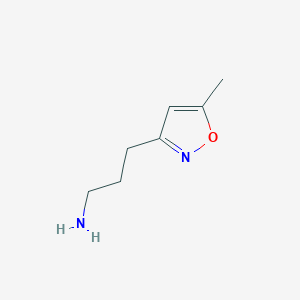

3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2O/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |

InChI Key |

YMWVQCHYDUFURE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 5 Methyl 1,2 Oxazol 3 Yl Propan 1 Amine

Established Retrosynthetic Strategies for the Oxazole (B20620) Core and Amine Side Chain

Retrosynthetic analysis of the target compound typically involves two primary disconnections: one at the isoxazole (B147169) ring and another at the amine functional group on the side chain. This approach allows for the synthesis to be broken down into the formation of the core heterocycle and the installation of the required functional group.

The most prominent and versatile method for constructing the 1,2-oxazole (isoxazole) ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. mdpi.com This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which can be an alkyne or an alkene. mdpi.comnih.gov For the synthesis of 3,5-disubstituted isoxazoles like the core of the target molecule, the reaction between a nitrile oxide and a terminal alkyne is a common and effective strategy. organic-chemistry.org

The nitrile oxide is a highly reactive and unstable intermediate that is almost always generated in situ. A standard method for its generation is the base-induced dehydrohalogenation of a hydroximoyl halide (e.g., a hydroximoyl chloride), which is itself formed from the corresponding aldoxime. nih.govmdpi.com For instance, an aldoxime can be treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to produce the hydroximoyl chloride, which then eliminates HCl in the presence of a base to yield the nitrile oxide. nih.gov This dipole then rapidly reacts with the alkyne dipolarophile.

To achieve the desired 5-methyl substitution, propyne (B1212725) can be used as the alkyne component. The regioselectivity of the cycloaddition generally places the R-group of the nitrile oxide (R-C≡N⁺-O⁻) at the C3 position of the isoxazole and the substituent of the terminal alkyne at the C5 position.

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves transforming one functional group into another. solubilityofthings.com Once the 5-methyl-1,2-oxazole core is synthesized with an appropriate three-carbon side chain at the C3 position, FGI is employed to generate the terminal primary amine. The choice of precursor for the amine group dictates the specific FGI strategy.

Common precursors and their transformations include:

Nitrile Reduction: A highly reliable method involves the synthesis of 3-(5-methyl-1,2-oxazol-3-yl)propanenitrile. The nitrile group (-C≡N) can then be reduced to a primary amine (-CH₂-NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon), or borane (B79455) complexes.

Amide Reduction: The side chain can be introduced as a propanoic acid or ester derivative. This carboxylic acid function can be converted to a propanamide via reaction with an amine source. Subsequent reduction of the amide with a powerful reducing agent like LiAlH₄ yields the desired propan-1-amine. This is a robust FGI as the reduction of amides to amines is a reliable transformation. almerja.com

Reductive Amination: If the side chain is a propanal moiety, reductive amination provides a direct route to the amine. This process involves the reaction of the aldehyde with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) to form an intermediate imine, which is then reduced in situ to the amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). almerja.com

From an Alcohol: A 3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol precursor can be converted to the amine. The alcohol's hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate). This is followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction of the resulting azide to the amine. ub.edu

Novel Approaches in the Synthesis of 3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine

Recent advancements in synthetic chemistry have provided more efficient, selective, and safer methods for constructing complex molecules. These include metal-catalyzed reactions, organocatalysis, and the application of flow chemistry.

Transition metal catalysis offers powerful tools for forming the isoxazole ring and for side-chain manipulations. rsc.org

Copper(I)-Catalyzed Cycloaddition: The classic 1,3-dipolar cycloaddition can suffer from poor regioselectivity or require harsh conditions. Copper(I) catalysts have been shown to significantly improve the regioselectivity and allow the reaction to proceed under milder conditions, often at room temperature. nih.govorganic-chemistry.org The copper-catalyzed reaction between a terminal alkyne and an in situ generated nitrile oxide reliably yields 3,5-disubstituted isoxazoles. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts can be used in multi-component reactions to assemble the isoxazole core. For example, a four-component coupling involving a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org

Catalytic Reduction: For the FGI step, various transition metal catalysts are employed. Homogeneous transition metal catalysts are used in the hydrosilylation of nitriles and amides, providing an alternative to metal hydrides for the reduction to the amine. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal catalysis, often avoiding issues of metal toxicity and cost. While specific organocatalytic syntheses of this compound are not widely documented, general principles can be applied. For instance, organocatalysts could be employed in the asymmetric synthesis of precursors to introduce chirality into the side chain if desired. Furthermore, amine-based catalysts have been used to promote the condensation reactions that form isoxazol-5-one derivatives, indicating the potential for organocatalysis in the broader synthesis of isoxazole-containing compounds. mdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in safety, efficiency, and scalability. ucd.ie The synthesis of isoxazoles is particularly amenable to flow chemistry because it often involves unstable or hazardous intermediates. researchgate.net

A multi-step synthesis of trisubstituted isoxazoles has been successfully adapted to a continuous flow process, encompassing three key steps: researchgate.net

Oxime Formation: The reaction of an aldehyde with hydroxylamine to form the aldoxime.

Chlorination: The conversion of the aldoxime to a hydroximoyl chloride. This step can be hazardous in batch processing but is much safer in a flow reactor where only small amounts of the unstable intermediate exist at any given time. Flow chemistry also allows for the safe on-demand generation and use of reagents like gaseous chlorine (Cl₂). researchgate.net

Cycloaddition: The in situ generation of the nitrile oxide and its immediate reaction with a dipolarophile.

This telescoping of reactions into a single continuous sequence minimizes manual handling, reduces reaction times, and can improve yields and safety profiles. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity of the Compound

The synthesis of enantiomerically pure this compound is a critical aspect for its potential applications, as stereoisomers of a compound can exhibit significantly different biological activities. While direct asymmetric synthesis routes for this specific molecule are not extensively documented in publicly available literature, established methodologies for creating chiral amines can be applied. The primary strategies revolve around the resolution of a racemic mixture.

Chiral Resolution of Racemic this compound:

A common and effective method for separating enantiomers is chiral resolution. wikipedia.org This can be achieved through two main pathways:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral auxiliary is removed to yield the desired pure enantiomer of the amine.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases like Candida antarctica lipase, which can selectively acylate one enantiomer of the amine at a much faster rate than the other. google.com By using a suitable acyl donor (e.g., isopropyl acetate), the reaction mixture will contain one enantiomer as an amide and the other as the unreacted amine. These two compounds can then be separated using standard chromatographic or extraction techniques. This method is often favored for its high selectivity and mild reaction conditions. google.com

Determination of Enantiomeric Purity:

Once a stereoselective synthesis or resolution has been performed, the enantiomeric purity, often expressed as enantiomeric excess (ee), must be determined. Several analytical techniques are available for this purpose: acs.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful tool for separating and quantifying enantiomers. google.comacs.org The two enantiomers interact differently with the chiral phase, leading to different retention times, and the relative area of the peaks corresponds to their ratio in the mixture.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a versatile method for determining enantiomeric excess. acs.orgacs.orgrsc.org This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers, which will exhibit distinct signals in the ¹H or ³¹P NMR spectrum. rsc.org The integration of these signals allows for the calculation of the ee. Alternatively, chiral solvating agents or chiral metal complexes can be used to induce chemical shift differences between the enantiomers without covalent modification. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to an enantiomer, and its intensity is proportional to its concentration, making it a rapid method for determining both the absolute configuration and enantiomeric excess of chiral primary amines. nih.gov

| Method | Principle | Application to Target Compound |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | The amine can be directly analyzed or derivatized to improve separation and detection, allowing for precise quantification of each enantiomer. |

| NMR Spectroscopy | Conversion into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) results in distinct NMR signals for each stereoisomer. | The primary amine is readily reacted with a CDA, and the resulting diastereomers would likely show separable signals in ¹H or ¹⁹F NMR, enabling ee calculation via integration. acs.org |

| Circular Dichroism | Measures the difference in absorption of left and right circularly polarized light by the chiral molecule. | After derivatization to form a chromophore, the CD signal intensity can be correlated to the concentration of each enantiomer, providing a rapid ee assessment. nih.gov |

Derivatization and Functionalization Strategies for this compound

The molecular structure of this compound offers two primary sites for chemical modification: the isoxazole ring and the terminal primary amine of the propane (B168953) chain. This allows for extensive derivatization to modulate its physicochemical properties.

The 5-methyl-1,2-oxazole ring is an aromatic heterocycle whose reactivity allows for several functionalization strategies.

Modification of the Methyl Group: The methyl group at the C-5 position can be a handle for further derivatization. For example, radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen, creating a reactive site for subsequent nucleophilic substitution to introduce a variety of functional groups. Oxidation of the methyl group could yield a carboxylic acid (5-carboxy-isoxazole derivative), which can then be converted into esters or amides.

Electrophilic Substitution: The C-4 position of the isoxazole ring is susceptible to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be used to introduce functional groups at this position, although the reactivity would be influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): While the existing methyl group is not a good leaving group, SNAr is a powerful strategy for functionalizing isoxazole rings that are appropriately substituted. rsc.org For instance, if a related synthesis started with a 5-nitroisoxazole derivative, the nitro group could be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) to generate diverse 5-substituted isoxazoles. rsc.org

The primary amine on the propyl side chain is a highly versatile functional group for derivatization. Standard organic transformations can be employed to create a library of analogues.

N-Acylation: The amine can be readily converted to a wide range of amides by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC). This is one of the most common derivatization strategies. researchgate.net

N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. Reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is another efficient method to achieve N-alkylation. nih.gov

Sulfonamide Formation: Treatment with sulfonyl chlorides yields stable sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| N-Acylation | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + EDC | Amide |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO) + NaBH₃CN | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. nih.gov The primary amine of this compound is an ideal handle for such modifications.

Amide Bond Formation with NHS Esters: The most common strategy for labeling biomolecules targets primary amines, such as the ε-amino group of lysine (B10760008) residues. nih.govcreative-biogene.com N-hydroxysuccinimide (NHS) esters are frequently used as amine-reactive crosslinkers. The primary amine of the title compound can be reacted with a biomolecule that has been pre-activated with a homobifunctional or heterobifunctional NHS ester crosslinker to form a stable amide bond. rsc.org

Reductive Amination: If a target biomolecule contains or can be modified to contain an aldehyde group (e.g., through oxidation of carbohydrate moieties), the primary amine of the compound can form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. nih.govcreative-biolabs.com

Thiourea Linkage: The amine can be reacted with a protein modified to contain an isothiocyanate group, forming a stable thiourea bond. This provides an alternative to the more common amide linkage.

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of isoxazole derivatives is an area of active research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. acgpubs.orgnih.gov

Use of Green Solvents: The key cycloaddition reaction to form the isoxazole ring is often performed in organic solvents. Green alternatives, such as water or glycerol, have been successfully employed for the synthesis of other isoxazole derivatives. nih.govmdpi.com These solvents are non-toxic, biodegradable, and readily available.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.compreprints.org This method enhances energy efficiency and can enable reactions to proceed at lower temperatures. mdpi.com For the synthesis of isoxazoles, ultrasound has been shown to be effective in promoting the necessary condensation and cycloaddition steps. preprints.org

Multi-Component Reactions (MCRs): The synthesis of the isoxazole core can be designed as a one-pot, multi-component reaction. For example, condensing an aldehyde, hydroxylamine hydrochloride, and a β-ketoester or related precursor in a single step is a common route to highly substituted isoxazoles. nih.govmdpi.com MCRs are inherently greener as they reduce the number of synthetic steps, minimize purification of intermediates, and improve atom economy. nih.gov

Biodegradable Catalysts: Instead of traditional acid or base catalysts, researchers have explored the use of recyclable and biodegradable catalysts. Examples include using aqueous solutions of gluconic acid or catalysts derived from agro-waste, which function as both the reaction medium and the catalyst. acgpubs.orgnih.gov

Advanced Analytical Methodologies for Research on 3 5 Methyl 1,2 Oxazol 3 Yl Propan 1 Amine

High-Resolution Mass Spectrometry for Reaction Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the reaction mechanisms involved in the synthesis and transformation of 3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions of reactants, intermediates, products, and byproducts. This information is critical in piecing together the step-by-step pathway of a chemical reaction.

In the context of isoxazole (B147169) derivatives, HRMS can be used to identify key intermediates in their synthesis, such as the initial condensation products and any rearrangement species. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further insights into the compound's structure and the lability of its chemical bonds. For instance, the characteristic cleavage of the propanamine side chain or the isoxazole ring can be precisely monitored. While specific reaction mechanism studies for this compound are not widely published, the fragmentation of similar amine-containing heterocycles often involves initial loss of small neutral molecules like ammonia (B1221849) or cleavage alpha to the nitrogen atom.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Analysis of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - NH₃]⁺ | Ion resulting from the loss of ammonia |

| [M+H]⁺ | [C₄H₅NO]⁺ | Fragment corresponding to the isoxazole ring |

| [M+H]⁺ | [C₃H₈N]⁺ | Fragment corresponding to the propanamine side chain |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and in the solid state. It provides detailed information about the connectivity of atoms, their spatial arrangement (conformation), and interactions with other molecules.

For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information. However, for a complete assignment of all proton and carbon signals and to understand the molecule's conformation, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the propanamine chain and the assignment of protons on the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the propanamine side chain and the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the preferred conformation of the flexible propanamine side chain relative to the isoxazole ring.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Isoxazole and Propanamine Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Isoxazole Ring Proton | 6.0 - 8.5 |

| ¹H | Methyl Group on Isoxazole | 2.0 - 2.5 |

| ¹H | CH₂ adjacent to Isoxazole | 2.5 - 3.0 |

| ¹H | CH₂ adjacent to Amine | 2.7 - 3.2 |

| ¹³C | Isoxazole Ring Carbons | 100 - 170 |

| ¹³C | Methyl Group on Isoxazole | 10 - 15 |

| ¹³C | Propanamine Carbons | 20 - 50 |

This table provides general ranges and specific values would need to be determined experimentally for the target compound.

Solid-State NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netsigmaaldrich.com This is particularly important in pharmaceutical research where the solid form of a compound can significantly impact its properties. For this compound, ssNMR can be used to:

Distinguish between different polymorphic forms (different crystal structures of the same compound).

Characterize solvates and hydrates.

Study intermolecular interactions, such as hydrogen bonding, in the solid state.

Provide information on molecular dynamics, such as the rotation of the methyl group or the flexibility of the propanamine side chain within the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples.

X-ray Crystallography for Precise Structural Determination in Co-Crystal and Complex Forms

In the context of co-crystals and complexes, X-ray crystallography is invaluable for understanding the intermolecular interactions that govern the formation of these multi-component solids. For this compound, co-crystals could be formed with other molecules (co-formers) to modify its physicochemical properties. X-ray diffraction would reveal the hydrogen bonding network between the amine group of the target molecule and functional groups on the co-former, as well as other non-covalent interactions like π-stacking involving the isoxazole ring.

Table 3: Illustrative Crystallographic Data for a Hypothetical Co-crystal of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.2 Å, c = 15.3 Å, β = 95° |

| Hydrogen Bond (N-H···O) distance | 2.9 Å |

This table is for illustrative purposes and does not represent experimentally determined data for the specified compound.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating and quantifying the components of a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC: Reversed-phase HPLC with a C18 column is a versatile method for the purity assessment of isoxazole derivatives. A mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection can be achieved using a UV detector, as the isoxazole ring is chromophoric.

GC: Gas chromatography can also be used, particularly for assessing the presence of volatile impurities. The amine group may require derivatization to improve its thermal stability and chromatographic behavior. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

These techniques are also invaluable for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the product over time, which is crucial for optimizing reaction conditions.

Spectrophotometric Methods for Quantitative Analysis in Complex Research Matrices

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The isoxazole ring in this compound imparts it with a characteristic UV absorbance.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for determining the concentration of the compound in dissolution studies or for quantifying its presence in simple solution-based assays. For more complex matrices, a prior separation step using a technique like HPLC is often necessary to avoid interference from other absorbing species.

Computational Chemistry and Theoretical Investigations of 3 5 Methyl 1,2 Oxazol 3 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic properties, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular orbitals, and various reactivity descriptors. For 3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine, DFT calculations could provide valuable information about its chemical behavior.

DFT studies on other isoxazole (B147169) derivatives have successfully been used to analyze electronic structure and chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). researchgate.netresearchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Theoretical DFT analysis has also been performed on other oxazole (B20620) derivatives to understand their structural and spectral properties. irjweb.com

A hypothetical DFT analysis of this compound would involve optimizing its geometry and then calculating these electronic parameters. The results would help in predicting regions of the molecule susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen and oxygen atoms of the isoxazole ring and the terminal amine group are expected to be key sites for interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.65 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

Note: The values in this table are illustrative and based on typical ranges observed for similar heterocyclic compounds.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are crucial for accurately determining the energy landscapes and conformational preferences of a molecule. For a flexible molecule like this compound, with its rotatable propanamine side chain, understanding the different possible conformations and their relative energies is vital.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to perform a potential energy surface scan. This involves systematically changing the dihedral angles of the propanamine chain and calculating the energy at each point. The results would reveal the most stable (lowest energy) conformations of the molecule in the gas phase. This information is critical for understanding how the molecule might bind to a biological target. While specific studies on this molecule are absent, correlated ab initio force fields have been used for vibrational analysis of the parent isoxazole molecule. acs.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into how its conformation changes in the presence of a solvent, such as water. This is particularly important for understanding its behavior in a biological environment.

In an MD simulation, the molecule would be placed in a box of solvent molecules, and the forces between all atoms would be calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the exploration of the conformational space of the molecule and the study of its interactions with the surrounding solvent molecules. Studies on other isoxazole derivatives have used MD simulations to examine the stability of ligand-protein complexes. acs.orgnih.gov For instance, a 100 ns molecular dynamics study was conducted to examine the dynamic behavior and stability of a potent isoxazole derivative in complex with target bacterial proteins. nih.gov

The simulation would reveal the most populated conformational states of the molecule in solution and the timescale of transitions between them. It could also highlight the formation of hydrogen bonds between the amine group or the isoxazole ring and water molecules, which would influence its solubility and pharmacokinetic properties.

Molecular Docking and Ligand-Protein Interaction Predictions for Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Given that many isoxazole derivatives exhibit a wide range of biological activities, it is plausible that this compound could interact with various biological targets. researchgate.netnih.gov Molecular docking studies have been performed on isoxazole derivatives to investigate their binding to targets such as COX enzymes nih.govnih.gov, CYP450 enzymes tandfonline.com, and carbonic anhydrase acs.org.

A molecular docking study for this compound would involve:

Obtaining the 3D structure of a potential target protein from a database like the Protein Data Bank.

Defining a binding site on the protein.

Using a docking algorithm to generate a series of possible binding poses for the molecule within the binding site.

Scoring these poses based on their predicted binding affinity.

The results would provide a hypothetical binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the molecule and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for Isoxazole Derivatives Against Various Targets

| Compound Class | Protein Target | Key Interactions Observed in Studies | Reference |

| Isoxazole-carboxamides | COX-2 | Hydrogen bonds, hydrophobic interactions with the active site | nih.govnih.gov |

| Phenyl-isoxazole derivatives | CYP450 | Strong affinity and interactions with multiple CYP isoforms | tandfonline.com |

| Isoxazole sulfonamides | Carbonic Anhydrase | Binding at the entrance of the active site | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

If a series of analogs of this compound with known biological activities were available, a QSAR study could be performed. This would involve:

Calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Using statistical methods to build a model that correlates these descriptors with the observed biological activity.

QSAR studies have been successfully applied to various isoxazole derivatives to predict their anti-inflammatory and antibacterial activities. tandfonline.comnih.govresearchgate.netnih.gov A reliable QSAR model could guide the design of new, more potent derivatives of this compound by predicting which structural modifications are likely to improve activity.

In Silico Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can also be used to study chemical reactions, including the elucidation of reaction pathways and the characterization of transition states. This can provide a deeper understanding of how a molecule is synthesized and how it might react in different chemical environments.

For this compound, computational methods could be used to investigate its synthesis, which likely involves the formation of the isoxazole ring. The mechanism of isoxazole synthesis, such as the Claisen Isoxazole Synthesis, involves the condensation of a β-keto ester with hydroxylamine (B1172632). youtube.com Theoretical calculations could be used to model the reaction steps, identify the transition states, and calculate the activation energies. This would provide insights into the reaction kinetics and could help in optimizing the synthetic procedure.

Furthermore, understanding the reactivity of the molecule through transition state analysis can predict its metabolic fate in a biological system. For example, it could help identify which parts of the molecule are most susceptible to metabolism by enzymes like the cytochrome P450s.

Prediction of Spectroscopic Parameters via Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. Theoretical models, particularly those based on Density Functional Theory (DFT), are widely employed to calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are instrumental in the structural elucidation of new compounds and in understanding their electronic and vibrational characteristics.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, specific calculations are performed to predict the desired spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is the standard for predicting electronic transitions in UV-Vis spectra.

Theoretical calculations of NMR spectra are crucial for identifying the chemical environment of each nucleus in a molecule. The predicted chemical shifts (δ) are highly dependent on the chosen computational method, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(2d,p)). Calculations are often performed in a simulated solvent to better approximate experimental conditions. The resulting data provides a theoretical spectrum that can be compared with experimental findings to confirm the molecular structure.

Table 1: Illustrative Example of Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (on C attached to N) | 2.85 |

| H (on central C of propyl) | 1.95 |

| H (on C attached to oxazole) | 2.70 |

| H (on methyl group) | 2.40 |

| H (on oxazole ring) | 6.10 |

| H (on amine group) | 1.50 (broad) |

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (on methyl group) | 12.0 |

| C (on propyl, attached to N) | 40.5 |

| C (on propyl, central) | 30.2 |

| C (on propyl, attached to oxazole) | 25.8 |

| C (on oxazole, attached to propyl) | 168.0 |

| C (on oxazole, with H) | 100.5 |

Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule's functional groups. These calculations help in assigning the absorption bands observed in an experimental IR spectrum. The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental values. Key vibrational modes for this compound would include N-H stretching of the amine group, C-H stretching of the alkyl and methyl groups, and C=N and C=C stretching within the oxazole ring.

Table 3: Illustrative Example of Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400-3300 |

| C-H Stretch (Alkyl) | 2950-2850 |

| C=N Stretch (Oxazole) | 1650 |

| C=C Stretch (Oxazole) | 1580 |

| N-H Bend (Amine) | 1620 |

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. For a molecule like this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* types, associated with the isoxazole ring.

Table 4: Illustrative Example of Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 215 | 0.65 |

Biological Activity and Mechanistic Investigations of 3 5 Methyl 1,2 Oxazol 3 Yl Propan 1 Amine Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

No SAR studies detailing how modifications to the structure of 3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine affect its biological activity have been published.

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Influence of Substituent Effects on Biological Response

The biological activity of isoxazole (B147169) derivatives is highly dependent on the electronic and steric properties of the substituents attached to the isoxazole core. nih.gov Modifications to the isoxazole ring can significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.net

For instance, in a series of N-phenyl-5-carboxamidyl isoxazoles, the nature of the substituent on the phenyl ring was found to be a critical determinant of their cytotoxic activity against tumor cells. nih.gov Similarly, studies on other isoxazole derivatives have shown that the presence of electron-withdrawing groups, such as fluoro or trifluoromethyl, on a phenyl ring attached to the isoxazole can enhance their inhibitory activity against certain enzymes, like sPLA2. nih.gov

The position of the substituent also plays a crucial role. For example, the antibacterial activity of some isoxazole derivatives was found to be enhanced by the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring. ijpca.org These findings underscore the importance of systematic structure-activity relationship (SAR) studies to optimize the biological response of isoxazole-based compounds.

The following table summarizes the influence of various substituents on the biological activity of different isoxazole scaffolds, as reported in the literature.

| Scaffold | Substituent | Position | Observed Effect on Biological Activity |

| N-phenyl-5-carboxamidyl isoxazoles | Varied phenyl substituents | Phenyl ring at position 5 | Altered cytotoxic activity against tumor cells. nih.gov |

| Indole-containing isoxazoles | Electron-withdrawing groups (-F, -CF3) | Phenyl ring | Enhanced sPLA2 inhibitory activity. nih.gov |

| Phenyl-substituted isoxazoles | Methoxy, dimethylamino, bromine | C-5 Phenyl ring | Enhanced antibacterial activity. ijpca.org |

| Phenyl-substituted isoxazoles | Nitro, chlorine | C-3 Phenyl ring | Enhanced antibacterial activity. ijpca.org |

| Isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | Chloro, bromo | Phenyl ring | Significant anti-inflammatory activity and COX-2 selectivity. nih.gov |

Stereochemical Dependence of Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chiral molecules, enantiomers can exhibit different pharmacological and toxicological profiles. While specific studies on the stereochemical dependence of this compound are not available, research on related chiral isoxazole derivatives highlights the importance of stereochemistry.

For example, in a study of selective inhibitors of glial GABA uptake, the absolute stereochemistry of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and its analogues was determined to be crucial for their pharmacological activity. nih.gov This demonstrates that the specific spatial orientation of functional groups is critical for the interaction of these molecules with their biological targets. The separation and pharmacological evaluation of individual enantiomers are, therefore, essential steps in the preclinical development of chiral isoxazole-based drug candidates.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Isoxazole derivatives have been shown to exert their biological effects through a variety of molecular mechanisms, often involving interactions with specific enzymes or receptors. The isoxazole ring can act as a bioisostere for other functional groups, enabling it to fit into the binding sites of various biological targets. rsc.org

Some of the documented molecular mechanisms for isoxazole-containing compounds include:

Enzyme Inhibition: Many isoxazole derivatives function as enzyme inhibitors. For example, the anti-inflammatory drug Valdecoxib, which contains an isoxazole ring, is a selective COX-2 inhibitor. ijpca.org Other isoxazole derivatives have been investigated as inhibitors of 5-lipoxygenase, sPLA2, and carbonic anhydrase. nih.govnih.gov

Receptor Modulation: Certain isoxazole derivatives can modulate the activity of cell surface receptors. For instance, isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptor activity, suggesting their potential as analgesics. researchgate.net The compound α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) is a well-known agonist for the AMPA receptor, a key player in synaptic transmission in the central nervous system. nih.govnih.gov

Inhibition of Protein-Protein Interactions: Some isoxazole-based compounds have been designed to inhibit protein-protein interactions. For example, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been developed as FLT3 inhibitors, which can disrupt signaling pathways involved in cancer cell proliferation. nih.gov

In Silico Screening and Virtual Library Design for Analogues of the Compound

Computational methods, including in silico screening and virtual library design, are increasingly being used to accelerate the discovery and optimization of new drug candidates. frontiersin.org These approaches are particularly valuable for exploring the vast chemical space of isoxazole derivatives.

Virtual screening involves the use of computer models to predict the binding affinity of a large number of compounds to a specific biological target. This allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing. For example, molecular docking studies have been used to predict the binding interactions of isoxazole derivatives with the active sites of enzymes like carbonic anhydrase and cyclooxygenases. nih.govfrontiersin.org

Virtual library design involves the creation of a large, diverse collection of virtual compounds based on a common scaffold, such as the isoxazole ring. These libraries can then be screened in silico against various targets to identify novel hits. The design of these libraries often incorporates principles of structure-activity relationships to enhance the probability of finding active compounds.

Investigation of In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of a drug candidate is a critical factor in its development, as it influences its pharmacokinetic profile and potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of new chemical entities. researchgate.net

Studies on some isoxazole-containing compounds have revealed that the isoxazole ring can be susceptible to metabolic transformations. nih.gov The specific biotransformation pathways can be influenced by the substituents on the isoxazole ring and other parts of the molecule. nih.gov For example, the 3,5-dimethylisoxazole (B1293586) motif, while a useful pharmacophore, has been shown to have the potential for bioactivation into reactive metabolites. nih.gov

The metabolic stability of isoxazole derivatives can be improved through structural modifications. A "scaffold-hopping" strategy, where a metabolically liable part of a molecule is replaced with a more stable chemical group, has been successfully applied to enhance the metabolic stability of some compounds. nih.gov For instance, replacing a benzyl (B1604629) amide with a 1,3,4-oxadiazole (B1194373) in one series of compounds led to a significant increase in microsomal stability. nih.gov

The following table provides examples of in vitro metabolic stability data for some isoxazole-containing compounds and related scaffolds.

| Compound/Scaffold | In Vitro System | Key Findings |

| Benzyl amide | Liver microsomes | Completely metabolized after 30 minutes. nih.gov |

| Oxazole (B20620) analog | Liver microsomes | Increased microsomal stability compared to the benzyl amide. nih.gov |

| 4H-1,2,4-triazole and 1,3,4-oxadiazole analogs | Liver microsomes | Further increased microsomal stability compared to the oxazole. nih.gov |

| Dihydrooxazole derivatives | Human liver microsomes | Significantly improved metabolic stability, with half-lives greater than 145 minutes for some analogs. nih.gov |

| 4,5-diarylisoxazole scaffold | Human and mouse liver microsomes | Generally low clearance ratios observed. researchgate.net |

Applications in Chemical Biology and Early Stage Drug Discovery Research Pre Clinical

Design and Synthesis of 3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine Derivatives as Chemical Probes

Chemical probes are essential tools designed to investigate biological systems by selectively interacting with a specific target, such as a protein or enzyme. The structure of this compound is well-suited for modification into chemical probes. The primary amine group is the most common site for derivatization, enabling the attachment of various functional tags without significantly altering the core scaffold responsible for target binding.

The design process involves creating analogues that retain the parent compound's affinity for its biological target while incorporating a reporter group (e.g., a fluorophore, biotin) for detection and visualization, or a reactive group (e.g., a photo-affinity label) for covalent labeling and target identification. ljmu.ac.uk Synthesis of these probes typically involves standard amide or amine coupling reactions. For instance, the primary amine can be acylated with a linker-equipped fluorophore to create a probe for fluorescence microscopy or with biotin (B1667282) for affinity purification-mass spectrometry experiments to identify binding partners.

Table 1: Hypothetical Chemical Probes Derived from this compound

| Probe Type | Functional Moiety Attached to Amine | Intended Application |

| Fluorescent Probe | Dansyl chloride | Fluorescence polarization assays, cellular imaging |

| Affinity Probe | Biotin-NHS ester | Target pull-down, affinity purification |

| Photo-affinity Label | Benzophenone-containing linker | Covalent labeling of target protein for identification |

| Click Chemistry Handle | Azide (B81097) or alkyne group | Bio-orthogonal ligation for in-situ labeling |

Scaffold Hopping and Bioisosteric Replacements based on the Compound's Structure

The this compound scaffold offers multiple opportunities for such modifications.

Scaffold Hopping: A more drastic modification involves replacing the entire isoxazole-propanamine core with a completely different chemical framework. The goal is to design a new scaffold that presents the key pharmacophoric elements—such as a hydrogen bond donor (the amine) and a heterocyclic aromatic system—in a similar spatial arrangement. nih.govdundee.ac.uk

Table 2: Potential Bioisosteric Replacements for the Isoxazole (B147169) Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| 5-Methyl-1,2-oxazole | 1,3,4-Oxadiazole (B1194373) | Can act as an ester bioisostere, potentially improving metabolic stability against esterases. researchgate.net |

| 5-Methyl-1,2-oxazole | 1,2,4-Triazole | Mimics hydrogen bonding properties while potentially enhancing metabolic stability. drughunter.com |

| 5-Methyl-1,2-oxazole | Pyrazole | Alters the position of nitrogen atoms, potentially forming different hydrogen bond interactions with the target. nih.gov |

| 5-Methyl-1,2-oxazole | Thiophene | Replaces heteroatoms to modify electronic and lipophilic character. nih.gov |

Role of this compound in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is an approach that screens small, low-molecular-weight compounds, known as fragments, for weak but efficient binding to a biological target. nih.govnih.gov These initial fragment hits serve as starting points for optimization into more potent lead compounds. mdpi.com The "Rule of Three" is a common guideline for selecting fragments, suggesting a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a lipophilicity (cLogP) of 3 or less.

This compound, or its core isoxazole component, fits the profile of a suitable fragment. Its low molecular weight and simple structure allow it to efficiently explore the chemical space of a target's binding site. researchgate.net The isoxazole ring provides a rigid scaffold with defined interaction points, while the amine offers a vector for fragment growth or linking with other fragments that bind in adjacent pockets. escholarship.org Native mass spectrometry and X-ray crystallography are sensitive biophysical techniques used to detect the weak binding of such fragments to their targets. researchgate.net

Table 3: Comparison of this compound with FBDD "Rule of Three"

| Property | "Rule of Three" Guideline | This compound | Compliance |

| Molecular Weight | < 300 Da | ~142.18 Da | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (from -NH₂) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (from isoxazole N and O) | Yes |

| cLogP | ≤ 3 | ~0.8 (estimated) | Yes |

Development of High-Throughput Screening Assays Utilizing the Compound or its Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify "hits" that modulate a specific biological target. nih.govresearchgate.net While the parent compound itself is a single entity, its versatile structure allows for the creation of a diverse chemical library of analogues.

The primary amine of this compound serves as a key point for diversification. Using combinatorial chemistry techniques, this amine can be reacted with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate a large library of derivatives. This library can then be screened in an HTS campaign. For example, a library of amides derived from the parent compound could be screened against a panel of kinases to identify novel inhibitors. HTS assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and utilize automated robotic systems and sensitive detection methods like fluorescence, luminescence, or absorbance to measure the activity of each compound. enamine.netresearchgate.net

Table 4: Outline of a Hypothetical HTS Campaign Using Analogues

| HTS Parameter | Description |

| Target | A specific protein kinase (e.g., MAP Kinase) |

| Compound Library | A 10,000-member library of amide derivatives of this compound |

| Assay Principle | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity |

| Assay Format | 384-well microtiter plates |

| Primary Screen | Single concentration screen (e.g., 10 µM) to identify initial hits |

| Hit Confirmation | Re-testing of primary hits from fresh compound stock |

| Dose-Response | Generation of concentration-response curves for confirmed hits to determine potency (IC₅₀) |

Exploration of Prodrug Strategies and Targeted Delivery Systems (Pre-Clinical, Non-Human Models)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govresearchgate.net Prodrug strategies are often employed to overcome challenges such as poor membrane permeability, rapid metabolism, or low solubility. google.com The primary amine in this compound is an ideal functional group for creating prodrugs.

By temporarily masking the polar, ionizable amine group, the lipophilicity of the compound can be increased, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. nih.gov Common prodrug approaches for amines include their conversion to amides, carbamates, or enamines, which can be designed to be cleaved by specific enzymes (e.g., esterases, amidases) that are abundant in the body or at a target site. researchgate.net

In pre-clinical, non-human models, these prodrugs can be evaluated for their pharmacokinetic profiles and efficacy. For targeted delivery, the prodrug could be linked to a moiety that is recognized by a specific transporter or receptor on target cells, leading to localized release of the active compound and minimizing off-target effects.

Table 5: Potential Prodrug Strategies for this compound

| Prodrug Linkage | Activation Mechanism | Potential Advantage |

| N-Acyl Amide | Enzymatic hydrolysis by amidases | Improved stability and controlled release |

| Carbamate | Enzymatic or chemical hydrolysis | Increased lipophilicity, enhanced cell permeability |

| N-Acyloxyalkyl Carbamate | Sequential enzymatic (esterase) and spontaneous chemical cleavage | Tunable release rates, improved oral bioavailability |

| Dihydropyridine System | Chemical oxidation in the target tissue (e.g., brain) | Targeted delivery to the central nervous system |

Future Research Directions and Emerging Opportunities for 3 5 Methyl 1,2 Oxazol 3 Yl Propan 1 Amine

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

While classical syntheses of isoxazoles often rely on the cycloaddition of nitrile oxides with alkynes or alkenes, future research should pivot towards more efficient and sustainable methods. rsc.org Unconventional pathways could offer improvements in yield, regioselectivity, and functional group tolerance.

Emerging Synthetic Strategies:

Metal-Catalyzed Cycloadditions: Research into novel catalytic systems, such as copper(I) or gold(III) catalysts, could enable milder reaction conditions for the [3+2] cycloaddition to form the isoxazole (B147169) ring. organic-chemistry.orgbeilstein-journals.org A one-pot, three-component reaction using a suitable catalyst could directly assemble the core structure from simple precursors. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, stoichiometry), which can enhance safety, improve yields, and facilitate scale-up. A multi-step sequence to produce 3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine could be consolidated into a continuous flow process, minimizing manual handling of intermediates.

Photoredox Catalysis: Visible-light-mediated reactions represent a green chemistry approach that could be applied to construct the isoxazole ring or functionalize the side chain under ambient conditions, reducing the need for harsh reagents.

C-H Activation: A forward-thinking approach would involve the direct C-H functionalization of a readily available 5-methylisoxazole (B1293550) precursor to introduce the 3-propanamine side chain, potentially shortening the synthetic route significantly.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic [3+2] Cycloaddition | High regioselectivity, milder conditions, one-pot potential. rsc.orgorganic-chemistry.org | Development of novel copper, gold, or iodine-based catalysts. organic-chemistry.orgmdpi.com |

| Continuous Flow Synthesis | Improved safety, scalability, and reproducibility; reduced waste. | Optimization of reactor design, residence times, and solvent systems. |

| C-H Functionalization | Atom economy, reduced step count, use of simpler starting materials. | Discovery of selective catalysts for functionalizing the C3 position of the isoxazole ring. |

Advanced Mechanistic Studies Employing Biophysical Techniques

To exploit the therapeutic potential of this compound, a deep understanding of its interactions with biological targets is essential. Advanced biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics, guiding future optimization efforts. nih.govelsevierpure.com

Applicable Biophysical Methods:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein immobilized on a sensor chip. springernature.com This would be invaluable for initial hit validation and for comparing the binding of different analogs.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity). nih.gov This data is critical for understanding the driving forces behind the molecular interaction.

Native Mass Spectrometry (MS): Native MS can confirm the formation and stoichiometry of protein-ligand complexes with high sensitivity, which is particularly useful for analyzing interactions within complex biological systems. acs.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide atomic-level resolution of the binding mode of the compound within its protein target. This information is crucial for structure-based drug design, allowing for rational modifications to improve potency and selectivity.

| Technique | Information Gained | Application in Future Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd). springernature.com | Primary screening, hit validation, structure-activity relationship (SAR) studies. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Lead optimization, understanding binding mechanisms. |

| Native Mass Spectrometry | Binding stoichiometry, identification of binding partners in mixtures. acs.org | Target identification, analysis of complex systems. |

| X-ray Crystallography / Cryo-EM | 3D structure of the compound-target complex at atomic resolution. | Structure-based drug design, rational optimization of compound. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Future AI/ML Applications:

Generative Models for De Novo Design: AI algorithms can generate novel molecular structures based on the this compound scaffold, optimized for predicted activity against a specific target and desirable pharmacokinetic properties.

Predictive Modeling: ML models can be trained on existing data for isoxazole-containing compounds to predict bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes to analogs of the parent compound, potentially identifying more cost-effective or scalable pathways that may not be obvious to a human chemist.

Potential Applications of the Compound in Advanced Materials Chemistry

The unique combination of a rigid, electron-rich isoxazole ring and a nucleophilic primary amine makes this compound a versatile building block for the synthesis of advanced materials. eurekaselect.comingentaconnect.com

Polymer Synthesis: The primary amine can serve as a monomer in polymerization reactions. For example, it can react with diacyl chlorides or diisocyanates to form novel polyamides or polyureas, respectively. The isoxazole moiety embedded in the polymer backbone could impart specific properties such as thermal stability or altered solubility.

Synthesis of Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the amine group and the isoxazole ring can act as coordination sites for metal ions. This could allow the compound to be used as an organic linker in the synthesis of novel MOFs with potential applications in gas storage, catalysis, or sensing.

Functional Dyes and Probes: The isoxazole core can be part of a larger conjugated system. The propylamine (B44156) side chain provides a convenient handle for attaching the isoxazole fluorophore to other molecules or surfaces, enabling its use in the synthesis of fluorescent probes for biological imaging or electrochemical sensors. ingentaconnect.com

Unexplored Biological Systems or Pathways for Compound Interaction

The isoxazole scaffold is present in a wide range of biologically active molecules, suggesting that this compound could interact with various biological targets. rsc.orgnih.gov Future research should aim to explore these untapped opportunities.

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that interact with the hinge region of the ATP-binding pocket. The isoxazole ring could serve a similar function, and screening against a broad panel of kinases may identify novel anticancer or anti-inflammatory activities.

Neurotransmitter Receptor Modulation: The structural similarity of the propylamin-e side chain to neurotransmitters like GABA and dopamine (B1211576) suggests potential activity at their respective receptors or transporters. Compounds with an isoxazole core have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating a potential role in neurological disorders. nih.gov

Antimicrobial Activity: The isoxazole ring is a core component of sulfonamide antibiotics like sulfamethoxazole. It would be valuable to explore the potential of this compound and its derivatives as novel antibacterial or antifungal agents, potentially acting on targets distinct from those of traditional antibiotics. rsc.org

Tubulin Polymerization: Certain isoxazole-containing compounds have been shown to interfere with tubulin polymerization, a mechanism relevant to cancer therapy. nih.goveurekalert.org Investigating the effect of this compound on microtubule dynamics could open new avenues in oncology research.

Challenges and Prospects in Scaling Up Synthetic Methodologies for Research Purposes

Transitioning a synthetic route from a laboratory-bench scale to produce multigram or kilogram quantities for extensive preclinical testing presents significant challenges.

Potential Scale-Up Hurdles:

Reagent Cost and Availability: The cost and commercial availability of starting materials for multi-step syntheses can become prohibitive at a larger scale. Research into alternative, cheaper starting materials is crucial.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing robust crystallization or distillation protocols for the final product and key intermediates is essential. The basic nature of the amine may require specialized purification techniques.

Reaction Control: Exothermic reactions or the use of hazardous reagents (e.g., strong bases, organometallics) require careful engineering controls and thermal safety analysis to be managed safely on a large scale.

Green Chemistry: Minimizing solvent waste and utilizing more environmentally benign reagents are critical considerations for sustainable large-scale synthesis. Aqueous synthesis methods, where applicable, are highly desirable. mdpi.com

Prospects for overcoming these challenges lie in process optimization, exploring alternative synthetic routes designed for scalability, and implementing technologies like flow chemistry. eurekalert.org

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine and its derivatives?

The compound can be synthesized via condensation reactions or functionalization of its oxazole core. For example, sulfonamide derivatives are prepared by refluxing sulfamethoxazole with anhydrides or aldehydes in polar solvents (e.g., DMF or methanol) using acetic acid as a catalyst. Microwave-assisted synthesis significantly improves yields (e.g., from 50% to 88% in one case) by enhancing reaction kinetics . Characterization typically involves NMR, IR, and mass spectrometry, with X-ray crystallography used to confirm structural motifs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To resolve the oxazole ring protons (6.0–6.5 ppm) and amine protons (2.0–3.0 ppm).

- X-ray diffraction : For determining bond lengths, angles, and supramolecular interactions. For example, the oxazole ring in derivatives exhibits planarity (r.m.s. deviation = 0.002 Å) and forms π-π stacking (centroid distances ~3.47 Å) .

- IR spectroscopy : To identify N–H stretches (3300–3500 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for derivatives of this compound?

Discrepancies in crystallographic data require:

- Robust refinement protocols : Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered regions. SHELXTL (Bruker AXS) is optimized for high-resolution data .

- Validation tools : Check for overfitting using R-factor and electron density maps. For example, hydrogen atoms in planar regions (e.g., oxazole rings) should be geometrically positioned with Uiso(H) = 1.2–1.5 Ueq(C/N/O) .

- Data merging : Address Friedel pairs in non-centrosymmetric space groups (e.g., Pca21) by merging equivalent reflections .

Q. What strategies are used to analyze hydrogen bonding and π-π interactions in crystal structures of related compounds?

- Graph set analysis : Classify hydrogen bonds (e.g., S(6) motifs from O–H⋯N bonds) and R²²(8) dimerization patterns from N–H⋯N interactions .

- Centroid distances : Measure π-π interactions between aromatic systems (e.g., oxazole and benzene rings at 3.47–3.79 Å) using software like ORTEP-3 or WinGX .

- Energy frameworks : Compute interaction energies (e.g., Coulombic, dispersion) with CrystalExplorer to quantify packing stability .

Q. How can tautomerism and isomerism in derivatives impact reactivity and biological activity?

- Tautomeric analysis : Use NMR titration or computational methods (DFT) to study equilibrium between amine and imine forms. Substituents like electron-withdrawing groups stabilize specific tautomers .

- Isomer separation : Employ chiral HPLC or crystallization (e.g., using Pca21 space group) to resolve enantiomers. Dihedral angles between oxazole and adjacent rings (e.g., 6.33–42.95°) influence isomer stability .

Q. What computational approaches predict the reactivity of this compound in metal coordination or enzyme inhibition?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., sulfonamide derivatives binding to dihydropteroate synthase) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.